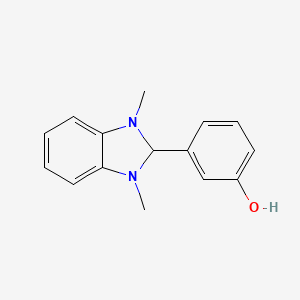
3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole, also known as DPAO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act through multiple pathways. Studies have shown that this compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It also inhibits inflammation by suppressing the production of pro-inflammatory cytokines and chemokines. This compound's antimicrobial activity is thought to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to decrease the expression of several oncogenes and increase the expression of tumor suppressor genes, leading to the inhibition of cancer cell growth. This compound also reduces the production of reactive oxygen species, which can cause cellular damage and contribute to the development of cancer and inflammation. In addition, this compound has been shown to decrease the levels of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole is its broad range of biological activities, which makes it a versatile compound for studying different disease states. Additionally, its relatively simple synthesis method and low cost make it an attractive compound for research. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. This can be overcome by formulating this compound in a suitable carrier or using alternative routes of administration.
Zukünftige Richtungen
There are several future directions for research on 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole. One area of interest is the development of this compound as a cancer therapy. Further studies are needed to determine its efficacy in vivo and to optimize its formulation for clinical use. Additionally, the antimicrobial and anti-inflammatory properties of this compound could be further explored for the development of new antibiotics and anti-inflammatory drugs. Finally, the mechanism of action of this compound could be further elucidated to identify new targets for drug development.
Conclusion:
In conclusion, this compound is a promising compound with diverse biological activities. Its synthesis method has been optimized, and it has shown potential as a therapeutic agent for cancer, inflammation, and bacterial infections. Further research is needed to fully understand its mechanism of action and to optimize its formulation for clinical use. This compound's versatility and low cost make it an attractive compound for future research in medicinal chemistry.
Synthesemethoden
The synthesis of 3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole involves the reaction of 2,4-dichlorobenzaldehyde and 3,4-dimethylphenyl hydrazine in the presence of acetic acid and sodium acetate. The resulting product is then cyclized with phosphorous oxychloride to yield this compound. This synthesis method has been optimized and modified by several researchers to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential as a therapeutic agent. It has shown promising results in preclinical studies as an anticancer agent, specifically against breast and lung cancer cells. This compound has also demonstrated anti-inflammatory activity in animal models of inflammation. Additionally, it has shown antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
3-(2,4-dichlorophenyl)-5-(3,4-dimethylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O/c1-9-3-4-11(7-10(9)2)16-19-15(20-21-16)13-6-5-12(17)8-14(13)18/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKORWYDHQWLES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5854160.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5854168.png)


![2,4,9-trimethyl-7,8-dihydro-6H-cyclopenta[b]pyrido[3',2':4,5]thieno[2,3-e]pyridine](/img/structure/B5854195.png)

![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)


![N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)



![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5854270.png)